molecular formula C14H19NO5 B3135758 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid CAS No. 404032-35-5

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid

Cat. No.: B3135758
CAS No.: 404032-35-5
M. Wt: 281.3 g/mol
InChI Key: RXSRVVCYGGAPNJ-UHFFFAOYSA-N
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Description

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is a synthetic benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group linked via a two-carbon ethoxy spacer to the aromatic ring at the 3-position. This compound is widely utilized in medicinal chemistry and drug delivery systems due to its dual functional groups: the Boc group serves as a temporary protective moiety for amines during synthetic processes, while the carboxylic acid enables conjugation with biomolecules or polymers . Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 281.31 g/mol. The ethoxy linker enhances solubility in polar solvents compared to alkyl chains, and the aromatic core facilitates π-π interactions in target binding or material design .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-8-19-11-6-4-5-10(9-11)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSRVVCYGGAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625458
Record name 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404032-35-5
Record name 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tert-butoxycarbonyl-protected aminoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is primarily related to its ability to act as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

3-[(Tert-butoxycarbonyl)amino]benzoic acid

  • Molecular Formula: C₁₂H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • Key Differences: Lacks the ethoxy linker; the Boc-amino group is directly attached to the benzene ring.
  • Impact : Reduced solubility in aqueous media due to the absence of the ethoxy spacer. The shorter structure may limit its utility in conjugation strategies requiring spatial flexibility .

5-[(Tert-butoxycarbonyl)amino]-2-methoxybenzoic acid

  • Molecular Formula: C₁₃H₁₇NO₅
  • Molecular Weight : 267.28 g/mol
  • Key Differences: Boc-amino group at the 5-position with an additional 2-methoxy substituent.
  • The positional shift of the Boc-amino group may affect binding affinity in target applications .

Linker Variations

4-(2-[(Tert-butoxycarbonyl)amino]ethyl)benzoic acid

  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Key Differences : Ethyl linker instead of ethoxy.
  • Impact : The ethyl chain reduces polarity, lowering solubility in water. This structure may enhance membrane permeability in drug delivery systems but offers less steric flexibility compared to the ethoxy analogue .

2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid

  • Molecular Formula: C₁₁H₂₁NO₆
  • Molecular Weight : 263.29 g/mol
  • Key Differences : Extended ethoxy-ethoxy-acetic acid chain.
  • Impact: The longer polyether chain significantly improves hydrophilicity, making it suitable for aqueous-phase reactions or nanoparticle functionalization .

Substituent Modifications

3-(2-[(Tert-Butoxycarbonyl)amino]ethoxy)-4-iodobenzoic acid

  • Molecular Formula: C₁₄H₁₈INO₅
  • Molecular Weight : 407.21 g/mol
  • Key Differences : Additional iodo substituent at the 4-position.
  • Impact : The iodine atom introduces steric bulk and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This modification is valuable in radiopharmaceuticals or bioconjugation .

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

  • Molecular Formula: C₁₁H₂₁NO₅
  • Molecular Weight : 247.29 g/mol
  • Key Differences: Propanoate ester replaces the benzoic acid core.
  • Impact : The ester group acts as a prodrug moiety, improving lipophilicity for cellular uptake. Hydrolysis in vivo releases the active carboxylic acid .

Pharmacologically Active Analogues

GW4064

  • Structure : 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-isopropyl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid.
  • Key Differences : Complex aryl and isoxazole substituents.
  • Impact : Acts as a farnesoid X receptor (FXR) agonist, demonstrating the role of benzoic acid derivatives in modulating nuclear receptors. The target compound lacks such bulky substituents, limiting its direct pharmacological application but highlighting structural versatility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-{2-[(Tert-Boc)amino]ethoxy}benzoic acid C₁₄H₁₉NO₅ 281.31 Ethoxy linker, Boc-protected amine Drug conjugation, polymer synthesis
3-[(Tert-Boc)amino]benzoic acid C₁₂H₁₅NO₄ 237.25 Direct Boc-amine attachment Intermediate in peptide synthesis
4-(2-[(Tert-Boc)amino]ethyl)benzoic acid C₁₄H₁₉NO₄ 265.31 Ethyl linker Lipophilic drug delivery
3-(2-[(Tert-Boc)amino]ethoxy)-4-iodobenzoic acid C₁₄H₁₈INO₅ 407.21 Iodo substituent Radiopharmaceuticals
GW4064 C₃₀H₂₄Cl₃NO₄ 579.88 Chlorinated aryl groups FXR agonist

Research Findings and Implications

Synthetic Utility: The Boc group in 3-{2-[(Tert-Boc)amino]ethoxy}benzoic acid enables selective deprotection under mild acidic conditions, making it ideal for stepwise synthesis of peptidomimetics or dendrimers .

Solubility vs. Bioavailability : Ethoxy-linked derivatives exhibit higher aqueous solubility than ethyl-linked counterparts, but the latter may offer better blood-brain barrier penetration in CNS-targeted therapies .

Functionalization Potential: The iodine-substituted analogue (C₁₄H₁₈INO₅) is a versatile intermediate for click chemistry or PET tracer development, leveraging halogen-specific reactions .

Natural vs. Synthetic Analogues : Unlike natural benzoic acids (e.g., vanillic acid from ), synthetic variants like the target compound allow precise tuning of substituents for material science or targeted drug delivery .

Biological Activity

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid, also known by its CAS Number 404032-35-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19O5N
  • Molecular Weight : 279.31 g/mol

Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is often used to protect amine functionalities in organic synthesis. The ethoxy and benzoic acid components suggest potential interactions with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Compounds with similar structures often modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antitumor Properties : Certain benzoic acid derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study conducted on benzoic acid derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The compound's structural features contributed to its efficacy in disrupting bacterial cell membranes.
  • Anti-inflammatory Effects :
    Research published in the Journal of Medicinal Chemistry highlighted that benzoic acid derivatives could inhibit the production of nitric oxide in macrophages, indicating potential anti-inflammatory properties. This suggests that this compound could similarly affect inflammatory pathways.
  • Antitumor Activity :
    A recent investigation into the structure-activity relationship (SAR) of benzoic acid derivatives indicated that modifications to the amine and carboxylic acid groups could enhance cytotoxicity against various cancer cell lines. This points towards a promising avenue for further exploration of this compound in cancer therapeutics.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduced nitric oxide production ,
AntitumorInduction of apoptosis in cancer cells ,

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions under basic conditions. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or 1-methyl-2-pyrrolidinone at 60°C for 12 hours facilitates the introduction of the tert-butoxycarbonyl (Boc) group to the ethoxy linker . Silica gel chromatography (60% ethyl acetate/hexanes) is effective for purification, with structural confirmation via 1H^1 \text{H} NMR and mass spectrometry (e.g., [M+H]+^+ = 684.24) .

Q. How is the Boc group stability assessed during derivatization?

  • Methodological Answer : The Boc group is acid-labile. Stability tests involve exposing the compound to trifluoroacetic acid (TFA) in dichloromethane at 4–20°C for 30 minutes, followed by LC-MS or 1H^1 \text{H} NMR to monitor deprotection. Evidence shows complete cleavage under these conditions, yielding the free amine .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Silica gel chromatography with gradient elution (e.g., 60% ethyl acetate/hexanes) is standard . For polar byproducts, reverse-phase HPLC using C18 columns with acetonitrile/water gradients improves resolution .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Contradictions arise from pH-dependent ionization of the carboxylic acid group. Systematic solubility profiling in buffered solutions (pH 1–12) and solvents (e.g., DMSO, methanol) is advised. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .

Q. What strategies mitigate premature Boc deprotection during multi-step syntheses?

  • Methodological Answer : Avoid strongly acidic or high-temperature conditions until the final deprotection step. Use mild bases (e.g., NaHCO₃) in coupling reactions and monitor intermediates via TLC or inline IR spectroscopy. Evidence suggests Boc stability in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using Na₂CO₃ at reflux .

Q. How is this compound applied in synthesizing β-secretase inhibitors or radiopharmaceuticals?

  • Methodological Answer : The ethoxy-Boc-amino moiety serves as a linker in protease inhibitors. For example, it is incorporated into macrocyclic β-secretase inhibitors via solid-phase peptide synthesis (SPPS), with final TFA cleavage . In radiopharmaceuticals (e.g., 18F^{18} \text{F}-labeled analogs), the Boc group protects amines during isotope incorporation, followed by acidolysis .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Compare experimental 1H^1 \text{H} NMR shifts (e.g., δ 8.24 for aromatic protons in CDCl₃ ) with computational predictions using DFT-based tools (e.g., Gaussian). Discrepancies may indicate solvent effects or impurities—re-crystallize the compound and reacquire spectra in deuterated DMSO or methanol .

Q. What analytical methods confirm the absence of rotamers in the ethoxy linker?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C can detect rotameric equilibria. A single set of peaks at elevated temperatures indicates rapid interconversion, while split peaks suggest stable rotamers requiring X-ray crystallography for resolution .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity, as hydrolysis of the Boc group is accelerated in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid
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3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid

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